Telomerase-IN-4

Telomerase Inhibition Anti-proliferative Assay Breast Cancer Research

Telomerase-IN-4 (also designated as compound 8e) is a synthetic small-molecule telomerase inhibitor belonging to the pyridazine-linked cyclopenta[b]thiophene series, developed via ligand-based design from the BIBR1532 pharmacophore. It is characterized by the molecular formula C21H18N4OS2 and a molar mass of 406.52 g/mol.

Molecular Formula C21H18N4OS2
Molecular Weight 406.5 g/mol
Cat. No. B12395023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelomerase-IN-4
Molecular FormulaC21H18N4OS2
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N
InChIInChI=1S/C21H18N4OS2/c1-13-5-7-14(8-6-13)17-9-10-20(25-24-17)27-12-19(26)23-21-16(11-22)15-3-2-4-18(15)28-21/h5-10H,2-4,12H2,1H3,(H,23,26)
InChIKeyWTEOELIZXPFQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Telomerase-IN-4 (Compound 8e) Procurement Guide: BIBR1532-Derived Telomerase Inhibitor with Quantified In Vitro and In Vivo Anti-Tumor Activity


Telomerase-IN-4 (also designated as compound 8e) is a synthetic small-molecule telomerase inhibitor belonging to the pyridazine-linked cyclopenta[b]thiophene series, developed via ligand-based design from the BIBR1532 pharmacophore [1]. It is characterized by the molecular formula C21H18N4OS2 and a molar mass of 406.52 g/mol. This compound has documented anti-proliferative activity and induces apoptosis in cancer cell lines , and is intended exclusively for research use.

Why Telomerase-IN-4 Cannot Be Assumed Interchangeable with BIBR1532, MST-312, or Other In-Class Telomerase Inhibitors


Despite a common classification as telomerase inhibitors, key compounds in this class exhibit significant divergence in cellular potency, mechanism of cell cycle arrest, and in vivo efficacy. For instance, the parent compound BIBR1532 requires high micromolar concentrations (>30 µM) to inhibit MCF-7 cell growth [1], whereas Telomerase-IN-4 achieves comparable or superior effects at markedly lower mass-based concentrations [2]. Furthermore, Telomerase-IN-4 induces a distinct S-phase arrest rather than the G2/M arrest observed with other inhibitors like MST-312 [3]. This non-interchangeability mandates a compound-specific evidence-based selection to ensure experimental reproducibility and correct interpretation of mechanism-of-action studies.

Telomerase-IN-4 Quantitative Differentiation Evidence vs. In-Class Comparators


Quantified Cellular Anti-Proliferative Potency of Telomerase-IN-4 Compared to BIBR1532 in MCF-7 Cells

Telomerase-IN-4 exhibits significantly greater cellular potency against the MCF-7 breast cancer cell line compared to its parent compound, BIBR1532. While BIBR1532 requires high micromolar concentrations to achieve 50% growth inhibition, Telomerase-IN-4 is effective at much lower mass-based concentrations, a distinction critical for avoiding off-target effects associated with high-dose BIBR1532 exposure [1][2].

Telomerase Inhibition Anti-proliferative Assay Breast Cancer Research

Differential Cell Cycle Arrest Profile: Telomerase-IN-4 S-Phase Arrest vs. MST-312 G2/M Arrest

Telomerase-IN-4 induces a distinct cell cycle arrest profile compared to another common telomerase inhibitor, MST-312. Telomerase-IN-4 treatment of MCF-7 cells resulted in a >1.46-fold increase in S-phase population relative to control [1]. In contrast, MST-312 has been documented to induce G2/M phase arrest in various cancer cell models [2]. This mechanistic divergence indicates that Telomerase-IN-4 engages cellular pathways in a manner not shared by all telomerase inhibitors.

Cell Cycle Analysis Mechanism of Action Flow Cytometry

Quantified Apoptosis Induction in MCF-7 Cells: Telomerase-IN-4 vs. Baseline Control

Telomerase-IN-4 demonstrates a robust and quantifiable pro-apoptotic effect in MCF-7 breast cancer cells. Treatment with 9.467 μg/mL for 48 hours induced an apoptosis rate of 42.51% [1]. While BIBR1532 is also known to induce apoptosis in MCF-7 cells, published studies have not reported a directly comparable quantitative percentage under identical conditions, limiting a precise side-by-side comparison [2]. This establishes a baseline for Telomerase-IN-4's apoptotic potential.

Apoptosis Assay Annexin V Cancer Cell Death

Superior In Vivo Tumor Reduction by Telomerase-IN-4 vs. Doxorubicin in Ehrlich Solid Carcinoma Model

In a head-to-head in vivo comparison using a solid Ehrlich carcinoma model, Telomerase-IN-4 (5 mg/kg, i.p., three times weekly for two weeks) demonstrated significantly greater tumor reduction than the standard chemotherapy agent doxorubicin. Telomerase-IN-4 reduced tumor weight by 74.34% and tumor volume by 62.12% [1]. The publication explicitly notes that this reduction was greater than that achieved by doxorubicin in the same model, providing a direct, quantitative benchmark for its in vivo antitumor efficacy [1].

In Vivo Efficacy Xenograft Model Tumor Volume Reduction

Telomerase-IN-4 Best-Fit Research and Preclinical Application Scenarios Based on Verified Evidence


Evaluating Telomerase Inhibition in BIBR1532-Insensitive or High-Dose Contexts

Procure Telomerase-IN-4 for studies in MCF-7 or other breast cancer models where BIBR1532's high required concentration (IC50 ~34.59 μM) [1] introduces solubility challenges or potential off-target effects. Telomerase-IN-4 achieves significant anti-proliferative effects at a lower mass-based concentration (IC50 9.47 μg/mL) [2], enabling clearer interrogation of telomerase-related pathways without the confounding variables of high-dose BIBR1532 exposure.

Investigating S-Phase Cell Cycle Arrest and DNA Damage Response

Use Telomerase-IN-4 as a tool compound to specifically study S-phase arrest mechanisms in cancer cells. Unlike MST-312, which induces G2/M arrest [3], Telomerase-IN-4 increases the S-phase population by >1.46-fold in MCF-7 cells [2]. This makes it uniquely suited for dissecting telomerase's role in replication fork stability and S-phase-specific DNA damage signaling.

In Vivo Proof-of-Concept for Telomerase-Targeted Monotherapy

Select Telomerase-IN-4 for preclinical xenograft or syngeneic tumor studies aiming to benchmark telomerase inhibition against standard chemotherapy. The compound has demonstrated superior tumor reduction compared to doxorubicin in an Ehrlich solid carcinoma model, with quantified reductions in both tumor weight (74.34%) and volume (62.12%) [2]. This evidence supports its use in studies seeking to validate telomerase as a therapeutic target in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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